Naltriben mesylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

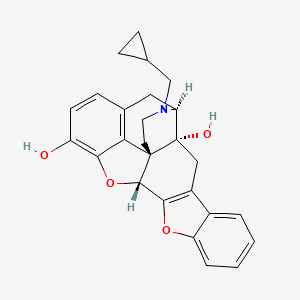

C26H25NO4 |

|---|---|

分子量 |

415.5 g/mol |

IUPAC 名称 |

(1S,2R,13R,21S)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |

InChI |

InChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2/t20-,24-,25-,26-/m0/s1 |

InChI 键 |

ZHVWWEYETMPAMX-CGIBELHQSA-N |

手性 SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@@]3([C@@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 |

规范 SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 |

产品来源 |

United States |

Foundational & Exploratory

Naltriben Mesylate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltriben (B52518) mesylate is a potent and selective antagonist of the delta (δ)-opioid receptor, with a notable preference for the δ₂ subtype.[1][2][3] Its utility in neuroscience research is primarily centered on its ability to differentiate between δ-opioid receptor subtypes, thereby aiding in the characterization of novel opioid ligands and the elucidation of the physiological roles of these receptors.[1][4] Beyond its primary target, naltriben exhibits a more complex pharmacological profile, acting as a kappa (κ)-opioid receptor agonist at higher concentrations and as a positive modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][3] This multifaceted activity underscores the importance of a thorough understanding of its mechanism of action for accurate interpretation of experimental results.

This technical guide provides an in-depth overview of the molecular mechanisms underlying the effects of naltriben mesylate, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Delta-Opioid Receptor Antagonism

Naltriben's principal mechanism of action is the competitive antagonism of the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[5] δ-opioid receptors are typically coupled to inhibitory G-proteins (Gαi/o).[5][6]

Signaling Pathway of Delta-Opioid Receptor Antagonism

The binding of an agonist to the δ-opioid receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] As an antagonist, naltriben binds to the δ-opioid receptor but does not induce the conformational change necessary for G-protein activation. Instead, it competitively blocks the binding of endogenous and exogenous agonists, thereby preventing the inhibition of adenylyl cyclase.[9] This leads to a disinhibition of the enzyme, allowing for basal or stimulated levels of cAMP production to be maintained.

References

- 1. Naltriben - Wikipedia [en.wikipedia.org]

- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligand binding profiles of delta-opioid receptor in human cerebral cortex membranes: evidence of delta-opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delta-opioid-receptor-mediated inhibition of adenylate cyclase is transduced specifically by the guanine-nucleotide-binding protein Gi2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Naltriben Mesylate: A Technical Guide to its Delta-Opioid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Naltriben (B52518) is a potent and highly selective antagonist for the delta (δ)-opioid receptor, playing a crucial role in the pharmacological dissection of the opioid system.[1] Its utility is particularly pronounced in distinguishing between the δ1 and δ2 opioid receptor subtypes, making it an invaluable tool in neuroscience research.[1] This document provides an in-depth overview of naltriben mesylate's selectivity, binding profile, functional activity, and the experimental methodologies used for its characterization.

Binding Affinity and Selectivity

This compound exhibits a strong preference for the δ-opioid receptor over the mu (μ) and kappa (κ) opioid receptors. This selectivity is quantitatively demonstrated by its dissociation constants (Ki) derived from radioligand binding assays.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Source |

| Delta (δ) | 0.013 | [2][3] |

| Mu (μ) | 19 | [2][4] |

| Kappa (κ) | 152 | [2] |

Lower Ki values indicate higher binding affinity.

The data clearly illustrates that naltriben's affinity for the δ-opioid receptor is approximately 1,461-fold higher than for the μ-opioid receptor and over 11,692-fold higher than for the κ-opioid receptor. In addition to its high affinity, naltriben is reported to be an inverse agonist of δ2-opioid receptors.[3] In vivo studies have further substantiated its selectivity for the δ2 subtype.[2][5]

Functional Activity Profile

While primarily characterized as a selective δ-opioid receptor antagonist, naltriben's pharmacological profile is multifaceted, especially at higher concentrations.

-

Delta (δ)-Opioid Receptor: It acts as a potent and selective antagonist, particularly for the δ2 subtype.[1][5][6]

-

Mu (μ)-Opioid Receptor: At higher concentrations, naltriben can act as a noncompetitive antagonist at μ-opioid receptors.[4]

-

Kappa (κ)-Opioid Receptor: It has been shown to exhibit agonist activity at κ-opioid receptors at high doses.[1][7] This κ-agonist activity can sometimes complicate the interpretation of in vivo studies.[7]

-

TRPM7 Activation: Naltriben is also an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[6][8] This action is independent of its opioid receptor activity and can induce calcium influx, which has been shown to enhance glioblastoma cell migration and invasion through the MAPK/ERK signaling pathway.[9][10]

Key Experimental Protocols

The characterization of naltriben's selectivity relies on a variety of well-established in vitro and in vivo experimental procedures.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a ligand for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for δ, μ, and κ opioid receptors.

Methodology:

-

Membrane Preparation:

-

Brain tissue (e.g., from rat or mouse) or cells expressing the specific opioid receptor subtype (e.g., CHO-DG44, COS-7, PC12) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]

-

The homogenate is centrifuged at high speed, and the resulting pellet containing the cell membranes is resuspended in a fresh buffer. This process is often repeated to wash the membranes.

-

-

Competitive Binding Assay:

-

A constant concentration of a specific radioligand is incubated with the membrane preparation. Commonly used radioligands include:

-

Increasing concentrations of the unlabeled competing ligand (this compound) are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.

-

The filters are washed with cold buffer to remove non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor (naltriben).

-

The IC50 value (the concentration of naltriben that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Radioligand Binding Assay Workflow

In Vivo Antagonism Studies

These experiments assess the functional antagonism of naltriben in a living organism.

Objective: To evaluate the ability of naltriben to block the antinociceptive effects of δ-opioid receptor agonists.

Methodology:

-

Drug Administration:

-

Nociceptive Testing:

-

A pain response is measured using a standardized test, such as the tail-flick or hot-plate test.

-

The latency to respond to the thermal stimulus is recorded. An increase in latency indicates an antinociceptive (analgesic) effect.

-

-

Data Analysis:

-

The ability of naltriben to prevent or reverse the increase in response latency caused by the agonist is quantified.

-

Dose-response curves can be generated to determine the potency of naltriben as an antagonist.

-

Signaling Pathways

Naltriben's interaction with its targets initiates distinct intracellular signaling cascades.

δ-Opioid Receptor Antagonism

δ-opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). Agonist binding typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). As an antagonist, naltriben binds to the receptor but does not initiate this cascade; instead, it blocks agonists from binding and activating the receptor.

Naltriben's Antagonism of δ-Opioid Signaling

TRPM7 Channel Activation

Independent of its opioid receptor activity, naltriben activates TRPM7 channels, leading to Ca2+ influx and subsequent activation of downstream signaling pathways.

Naltriben-Induced TRPM7 Signaling Pathway

Summary of In Vivo Findings

-

Brain Distribution: Following intravenous administration in mice, [3H]naltriben shows high uptake and retention in brain regions rich in δ-opioid receptors, such as the striatum and cortical regions.[5] This binding is saturable and can be blocked by other δ-antagonists like naltrindole.[5]

-

Subtype Selectivity: In vivo studies in mice provide evidence for naltriben's selectivity for the δ2-opioid receptor subtype.[5]

-

Dose-Dependent Effects in Rats: In rats, the selectivity of naltriben for the δ2 receptor is not maintained after subcutaneous administration at higher doses (1 mg/kg), where it antagonizes both δ1 and δ2 agonists to a similar extent.[7] At even higher doses (3 mg/kg), the δ-antagonism is unexpectedly lost, which is attributed to the emergence of a κ-agonist-like activity.[7]

Conclusion

This compound is a highly selective δ-opioid receptor antagonist with a complex pharmacological profile. Its high affinity for δ-receptors, particularly the δ2 subtype, makes it an indispensable pharmacological tool. However, researchers and drug developers must remain cognizant of its off-target activities, including μ-receptor antagonism and κ-receptor agonism at higher concentrations, as well as its distinct role as a TRPM7 channel activator. A thorough understanding of its dose-dependent and multi-target profile is critical for the accurate design and interpretation of experiments aimed at elucidating the role of the δ-opioid system in health and disease.

References

- 1. Naltriben - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Naltriben Mesylate-Mediated TRPM7 Channel Activation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the activation of the Transient Receptor Potential Melastatin 7 (TRPM7) channel by naltriben (B52518) mesylate. It consolidates key quantitative data, details established experimental protocols, and illustrates the underlying molecular mechanisms and signaling pathways.

Introduction: TRPM7 and the Advent of a Selective Activator

Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bi-functional protein, operating as both a non-specific divalent cation channel and a serine/threonine protein kinase.[1][2][3] Ubiquitously expressed, TRPM7 is a critical regulator of cellular magnesium homeostasis, motility, proliferation, and differentiation.[1][2] Its involvement in pathological conditions such as anoxic neuronal death, cardiac fibrosis, and tumor progression has positioned it as a significant therapeutic target.[1][2][4][5]

Historically, the study of TRPM7 function was hampered by the lack of specific pharmacological agonists. The discovery of naltriben, a δ-opioid receptor antagonist, as the most selective known positive gating modulator of TRPM7, has provided a crucial tool for elucidating its physiological and pathophysiological roles.[6][7] This guide details the mechanism, quantitative effects, and experimental investigation of naltriben's action on the TRPM7 channel.

Mechanism of Action

Naltriben functions as a positive gating modulator of the TRPM7 channel.[5][6][7] Its mechanism is distinct from physiological activators in that it can reversibly activate TRPM7 currents even in the presence of physiological intracellular Mg2+ concentrations and under conditions of low phosphatidylinositol 4,5-bisphosphate (PIP2), a known regulator of the channel.[1][2][5][6] Mutagenesis experiments suggest that the binding site for naltriben is located within or near the TRP domain of the channel protein.[1][2][5][6] This direct activation allows for the study of TRPM7-mediated cation influx under near-physiological intracellular conditions.[5]

Quantitative Data Summary

Naltriben's activation of TRPM7 has been quantified across several studies, primarily using electrophysiology and calcium imaging in various cell lines. The data highlights its potency and selectivity.

| Parameter | Value / Observation | Cell Type | Key Findings | Reference |

| EC₅₀ | ~20 µM | HEK293 cells overexpressing TRPM7 | Naltriben is a potent activator of the TRPM7 channel. | [5][6][7] |

| Selectivity | No effect at 50 µM | HEK293 cells | Selective for TRPM7 over other tested TRP channels (TRPM2, TRPM8, TRPV1). | [5][6][7] |

| Current Density | Increase from 9.7 ± 2.4 pA/pF to 31.3 ± 4.9 pA/pF (at +100 mV) | U87 Glioblastoma cells | Significantly potentiates endogenous TRPM7-like currents. | [6] |

| Activation Condition | Independent of intracellular Mg²⁺ depletion | HEK293 cells, U87 cells | Activates TRPM7 under physiological intracellular conditions. | [1][5][6] |

| Reversibility | Readily reversible upon washout | U87 Glioblastoma cells | The effect is not permanent, allowing for controlled experiments. | [6] |

| Inhibitor Interaction | Competitively interferes with the TRPM7 inhibitor NS8593 | HEK293 cells | Suggests overlapping or allosterically coupled binding sites. | [1][2][5] |

Downstream Signaling and Cellular Effects

Activation of TRPM7 by naltriben initiates a cascade of intracellular events, primarily through Ca²⁺ influx. In glioblastoma (GBM) cells, this has been shown to selectively activate the MAPK/ERK signaling pathway, while having no significant effect on the PI3K/Akt pathway.[4][6][8] This leads to downstream functional changes, including increased expression of matrix metalloproteinase-2 (MMP-2) and a subsequent enhancement of cell migration and invasion, key characteristics of cancer metastasis.[4][6] Notably, this enhanced migratory phenotype occurs without a corresponding increase in cell proliferation or viability.[4][6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure naltriben's effect on TRPM7-like currents in a cellular model.

Objective: To characterize the potentiation of endogenous or recombinant TRPM7 currents by naltriben.

Methodology:

-

Cell Preparation: Culture cells (e.g., U87 GBM or HEK293T) on glass coverslips. For recombinant studies, transiently transfect HEK293T cells with a TRPM7-expressing plasmid 48 hours prior to recording.[9]

-

Solutions:

-

External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[3]

-

Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 HEDTA (to buffer free Mg²⁺). Adjust pH to 7.2 with CsOH. For physiological Mg²⁺ experiments, include Mg-ATP and buffer free Mg²⁺ to a desired concentration (e.g., 550 µM).[10][11]

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200-1000 ms) at regular intervals (e.g., every 2-10 seconds) to elicit currents.[3][12]

-

Record baseline currents until a stable response is achieved.

-

Perfuse the bath with the external solution containing naltriben (e.g., 50 µM) and continue recording.

-

Perform a washout by perfusing with the control external solution to test for reversibility.

-

-

Data Analysis:

-

Extract current-voltage (I-V) relationships from the ramp protocol. TRPM7 currents are characterized by a small inward current and a large, outwardly rectifying outward current.[9][12]

-

Plot current density (pA/pF) at a positive potential (e.g., +80 mV or +100 mV) over time to visualize the effect of naltriben application and washout.[6]

-

Fura-2 Calcium Imaging

This protocol allows for the visualization of intracellular calcium [Ca²⁺]ᵢ changes in response to TRPM7 activation by naltriben.

Objective: To measure the influx of extracellular Ca²⁺ following naltriben application.

Methodology:

-

Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

-

Dye Loading:

-

Prepare a loading buffer (e.g., ACSF or HBSS).[13]

-

Incubate cells with Fura-2 AM (e.g., 2-5 µM) and a dispersing agent like Pluronic F-127 in the loading buffer for 30-45 minutes at 37°C.[6][13]

-

Wash the cells 2-3 times with the buffer to remove excess dye and allow for de-esterification of the Fura-2 AM.

-

-

Imaging:

-

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 dye alternately at ~340 nm and ~380 nm.

-

Capture the fluorescence emission at ~510 nm.

-

Record a stable baseline of the 340/380 fluorescence ratio.

-

-

Experiment and Analysis:

-

Perfuse the cells with a solution containing naltriben (e.g., 50 µM).

-

Continue recording to capture the change in the 340/380 ratio. An increase in the ratio corresponds to an increase in intracellular free Ca²⁺.[6]

-

The change in fluorescence ratio (ΔR) can be used to quantify the relative change in [Ca²⁺]ᵢ.

-

Conclusion

This compound has been established as a selective and potent small-molecule activator of the TRPM7 channel. It acts as a positive gating modulator, likely through the TRP domain, to induce cation influx under physiological conditions. This action triggers specific downstream signaling, notably the MAPK/ERK pathway, which in turn promotes cellular migratory and invasive capabilities in cancer models. The availability of naltriben provides an invaluable pharmacological tool for researchers to dissect the complex roles of TRPM7 in both health and disease, paving the way for the development of novel therapeutic strategies targeting this multifaceted chanzyme.

References

- 1. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rupress.org [rupress.org]

- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. nanion.de [nanion.de]

- 13. Calcium imaging [protocols.io]

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Naltriben Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben (B52518) mesylate is a highly selective delta-opioid receptor antagonist, with a particular preference for the δ2 subtype. This characteristic has established it as a valuable pharmacological tool in opioid research. More recently, naltriben has been identified as an activator of the transient receptor potential melastatin 7 (TRPM7) channel, revealing a novel mechanism of action with implications beyond the opioid system. This technical guide provides a comprehensive overview of the current understanding of naltriben mesylate's pharmacokinetics and pharmacodynamics, consolidating quantitative data, detailing experimental methodologies, and visualizing key molecular pathways.

Pharmacodynamics

Naltriben's pharmacodynamic profile is primarily characterized by its interaction with opioid receptors and the TRPM7 channel.

Opioid Receptor Antagonism

Naltriben is a potent and selective antagonist of the delta-opioid receptor.[1] At high concentrations, it can also exhibit agonist activity at kappa-opioid receptors.[1] Its selectivity for the δ2-opioid receptor subtype makes it a crucial tool for differentiating the physiological and pathological roles of δ1 and δ2 receptors.[1]

TRPM7 Channel Activation

Naltriben has been shown to be a selective positive gating modulator of the TRPM7 channel, a ubiquitously expressed ion channel involved in a variety of cellular processes.[2] This activation is independent of intracellular Mg2+ depletion and is thought to occur at the TRP domain of the channel.[2]

Table 1: Receptor and Channel Binding/Activity of Naltriben

| Target | Parameter | Value | Species/System | Reference |

| δ-Opioid Receptor | Antagonist | - | - | [1] |

| κ-Opioid Receptor | Agonist (at high doses) | - | - | [1] |

| TRPM7 Channel | EC₅₀ | ~20 µM | - | [2] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is limited. The available information is primarily derived from preclinical in vivo studies.

Distribution

Following intravenous administration of radiolabeled [3H]naltriben in mice, the compound exhibits significant uptake and retention in brain regions rich in delta-opioid receptors, such as the striatum, cortical regions, and olfactory tubercles.[3] Lower concentrations are observed in the superior colliculi and cerebellum.[3] Notably, naltriben demonstrates a 4-fold higher brain uptake compared to (E)-7-benzylidenenaltrexone (BNTX), a selective δ1-opioid receptor antagonist.[3]

Table 2: Pharmacokinetic Parameters of Naltriben

| Parameter | Value | Species/System | Notes | Reference |

| Distribution | ||||

| Brain Uptake | 4-fold higher than BNTX | Mouse | Indicates good blood-brain barrier penetration. | [3] |

| Regional Brain Distribution | High in striatum, cortex, olfactory tubercles; Low in superior colliculi, cerebellum | Mouse | Correlates with δ-opioid receptor density. | [3] |

Signaling Pathways

Naltriben's engagement with its molecular targets initiates distinct downstream signaling cascades.

Delta-Opioid Receptor Signaling

As a delta-opioid receptor antagonist, naltriben blocks the canonical signaling pathway of these Gi/o-coupled receptors. This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels such as G-protein-coupled inwardly rectifying potassium (GIRK) channels. By blocking these effects, naltriben can prevent opioid-induced hyperpolarization of neurons. The recruitment of β-arrestin, another key event in opioid receptor signaling and regulation, is also expected to be inhibited by naltriben.

TRPM7-Mediated Signaling

Activation of TRPM7 by naltriben leads to an influx of Ca2+, which in turn can activate various downstream signaling pathways. In glioblastoma cells, this has been shown to upregulate the MAPK/ERK signaling pathway, promoting cell migration and invasion.[2]

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is a generalized procedure for determining the binding affinity of naltriben to opioid receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of naltriben for a specific opioid receptor subtype.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

Radiolabeled ligand (e.g., [3H]-naltriben or a competing radioligand).

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound in the binding buffer. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of naltriben that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

References

Naltriben Mesylate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben, a potent and selective δ-opioid receptor antagonist, has been a pivotal tool in the elucidation of opioid receptor pharmacology, particularly in distinguishing between δ-opioid receptor subtypes. Its mesylate salt offers improved solubility and handling properties for research applications. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Naltriben mesylate. Detailed experimental protocols, quantitative binding data, and visualizations of its synthesis and signaling pathways are presented to serve as a comprehensive resource for the scientific community.

Discovery and Pharmacological Profile

Naltriben (NTB) was first reported by Portoghese, Takemori, and their colleagues in the early 1990s as a highly selective antagonist for the δ-opioid receptor. It was developed as a benzofuran (B130515) analog of naltrindole (B39905) (NTI), another potent δ-opioid antagonist. The key finding was that Naltriben exhibited differential antagonism of δ-opioid agonists, providing early evidence for the existence of δ-opioid receptor subtypes, namely δ₁ and δ₂. Naltriben is recognized as a selective antagonist for the putative δ₂-opioid receptor.

Subsequent studies have revealed a more complex pharmacological profile. At higher doses, Naltriben can also act as a κ-opioid agonist. More recently, Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a ubiquitously expressed ion channel involved in a variety of physiological processes. This off-target activity has opened new avenues for investigating the cellular functions of TRPM7.

Quantitative Receptor Binding Affinities

The binding affinity of Naltriben for various opioid receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| μ-Opioid | [³H]DAMGO | Rat cortex membranes | 19.79 ± 1.12 | |

| κ₂-Opioid | [³H]diprenorphine | Rat cortex membranes | 82.75 ± 6.32 | |

| δ-Opioid | [³H]Naltrindole | Not Specified | Potent |

Note: The Kᵢ value for the δ-opioid receptor is described as potent in the literature, but a specific numerical value from the initial discovery papers was not available in the searched resources. It is, however, well-established as a high-affinity ligand for this receptor.

Synthesis of Naltriben and its Mesylate Salt

The synthesis of Naltriben is based on the chemical modification of naltrexone (B1662487), a widely available opioid antagonist. The key transformation involves the construction of the benzofuran ring system.

Synthesis of Naltriben

The synthesis of Naltriben is analogous to that of its parent compound, naltrindole, which is prepared via a Fischer indolization of naltrexone. The general strategy involves the reaction of naltrexone with a suitable hydrazine (B178648) derivative to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the benzofuran ring fused to the morphinan (B1239233) core.

A recent, more environmentally friendly approach utilizes a Fischer indole (B1671886) synthesis in mildly acidic, purely aqueous conditions. Naltrexone hydrochloride is reacted with O-phenylhydroxylamine hydrochloride in boiling water with hydrochloric acid to yield Naltriben.

Naltriben Mesylate: A Technical Whitepaper on its Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben (B52518) mesylate, a selective δ2-opioid receptor antagonist and a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, has emerged as a significant tool in neurological and cancer research. This technical guide provides an in-depth analysis of the current understanding of naltriben mesylate's effects on cancer cell lines. The available literature predominantly focuses on its impact on the U87 human glioblastoma cell line, where it has been shown to paradoxically enhance cell migration and invasion while exhibiting cytotoxicity at higher concentrations over prolonged exposure. This document summarizes the quantitative data from key studies, details the experimental protocols for assessing the compound's effects, and visualizes the implicated signaling pathways and experimental workflows.

Introduction

Naltriben was initially characterized as a selective antagonist for the delta-opioid receptor.[1][2] More recently, it has been identified as a selective positive gating modulator of the TRPM7 channel, a ubiquitously expressed ion channel implicated in various cellular processes, including proliferation, adhesion, and migration.[3] The dual functionality of naltriben makes it a unique pharmacological agent for probing the roles of both δ2-opioid receptors and TRPM7 channels in cancer biology.

Current research has primarily elucidated the effects of naltriben in the context of glioblastoma, the most aggressive form of brain cancer.[3][4][5][6] These studies have revealed a complex, dose- and time-dependent influence on cancer cell behavior, highlighting the intricate signaling pathways governed by TRPM7.

Quantitative Data on Cancer Cell Lines

The majority of quantitative data regarding the effects of this compound on cancer cells comes from studies on the U87 human glioblastoma cell line . Research on other cancer cell lines such as breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HT-29), and prostate (e.g., PC-3) is currently limited in the public domain.

Table 1: Effect of this compound on U87 Glioblastoma Cell Viability

| Concentration | Exposure Time | Effect on Cell Viability | Assay | Reference |

| 25 µM | 24 hours | Dose-dependent reduction | MTT | [3] |

| 50 µM | 24 hours | Dose-dependent reduction | MTT | [3] |

| 100 µM | 24 hours | Dose-dependent reduction (p < 0.0001) | MTT | [3] |

Table 2: Effect of this compound on U87 Glioblastoma Cell Migration and Invasion

| Parameter | Naltriben Concentration | Time Point | Observation | Assay | Reference |

| Wound Closure | 50 µM | 4 hours | 49.1 ± 2.8% (vs. 21.2 ± 3.9% control) | Scratch Wound Assay | [3] |

| 50 µM | 8 hours | 92.6 ± 4.3% (vs. 27.7 ± 8.1% control) | Scratch Wound Assay | [3] | |

| 50 µM | 12 hours | 98.7 ± 0.2% (vs. 44.3 ± 5.9% control) | Scratch Wound Assay | [3] | |

| Cell Invasion | 50 µM | 12 hours | 127 ± 5 invading cells (vs. 89 ± 3 control) | Matrigel Invasion Assay | [3] |

Signaling Pathways and Mechanisms of Action

In U87 glioblastoma cells, naltriben's effects are primarily mediated through its activation of the TRPM7 channel. This leads to an influx of calcium ions (Ca²⁺), which acts as a crucial second messenger in downstream signaling cascades.

TRPM7-Mediated MAPK/ERK Pathway Activation

Naltriben has been shown to potentiate TRPM7 channel activity, leading to a robust influx of Ca²⁺.[3] This increase in intracellular calcium activates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway.[3][4] The activation of the MAPK/ERK pathway is strongly associated with enhanced cell migration and invasion in various cancers.[3] Interestingly, naltriben treatment does not appear to affect the PI3K/Akt signaling pathway in U87 cells.[3][4]

Naltriben-induced signaling in glioblastoma cells.

Cytotoxicity through Sustained Calcium Influx

While acute activation of TRPM7 promotes cell migration, prolonged activation by naltriben (e.g., 24 hours) leads to a sustained increase in intracellular Ca²⁺. This can result in calcium imbalance and, ultimately, cytotoxic effects and cell death, as observed in the dose-dependent reduction in U87 cell viability.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on cancer cells.

Cell Viability - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Workflow for MTT Cell Viability Assay.

Cell Migration - Scratch Wound Assay

This assay is used to study cell migration in vitro.

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate and grow to >90% confluency.

-

Scratch Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash with PBS and add medium containing this compound (e.g., 50 µM) or a vehicle control.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 4, 8, 12 hours) using a phase-contrast microscope.

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Workflow for Scratch Wound Assay.

Cell Invasion - Matrigel Invasion Assay

This assay assesses the invasive potential of cancer cells.

Protocol:

-

Chamber Preparation: Use a chamber with an 8.0 µm pore size polycarbonate membrane insert coated with Matrigel. Rehydrate the Matrigel with serum-free medium.

-

Cell Seeding: Seed cells (e.g., 2.5 x 10⁴) in serum-free medium in the upper chamber. Add this compound or a vehicle control.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for the desired duration (e.g., 12-24 hours).

-

Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the number of invading cells.

Apoptosis Detection - Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Conclusion and Future Directions

The current body of research provides valuable insights into the multifaceted effects of this compound on glioblastoma cells. Its ability to activate the TRPM7 channel, leading to enhanced migration and invasion via the MAPK/ERK pathway, while also inducing cytotoxicity over time, underscores the complexity of targeting ion channels in cancer therapy.

A significant gap in the literature is the lack of data on the effects of this compound on other types of cancer cell lines. Future research should aim to:

-

Screen this compound against a broader panel of cancer cell lines from different tissues of origin to determine its spectrum of activity.

-

Investigate the interplay between δ2-opioid receptor antagonism and TRPM7 activation in mediating the observed effects on cancer cells.

-

Explore the therapeutic potential of this compound in combination with other anti-cancer agents to potentially enhance efficacy and overcome resistance.

This technical guide serves as a comprehensive summary of the current knowledge and provides a framework for future investigations into the role of this compound in oncology.

References

- 1. Naltriben - Wikipedia [en.wikipedia.org]

- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Naltriben Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltriben mesylate is a highly selective and potent antagonist of the delta (δ)-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Its utility in differentiating between δ-opioid receptor subtypes and in studying the physiological roles of these receptors has made it an invaluable tool in opioid research. This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Data Presentation: Pharmacological Profile of this compound

The in vitro pharmacological profile of Naltriben is primarily defined by its high affinity and selectivity for the δ-opioid receptor over the mu (μ)- and kappa (κ)-opioid receptors.

Table 1: Opioid Receptor Binding Affinity of Naltriben

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Delta (δ) | [³H]Naltrindole | Rat brain homogenate | 0.08 ± 0.02 | [1] |

| [³H]DPDPE | Mouse brain membranes | ~0.2 | [2] | |

| [³H]Diprenorphine | KOR membranes | 0.44 | [3] | |

| Mu (μ) | [³H]DAMGO | Rat cortex membranes | 19.79 ± 1.12 | [4] |

| Kappa (κ) | [³H]Diprenorphine | In the presence of DAMGO and DPDPE | 82.75 ± 6.32 | [4] |

Kᵢ represents the inhibitory constant, a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity of Naltriben

| Assay Type | Agonist | Cell/Tissue Preparation | Measured Parameter | Antagonist Potency (pA₂) | Reference |

| Functional Antagonism | Deltorphin II, DPDPE | in vivo (rat) | Antinociception | Not explicitly a pA₂ value, but demonstrated antagonism | [5] |

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. It is a direct measure of the potency of a competitive antagonist. At high doses, Naltriben has also been observed to exhibit κ-opioid agonist activity[2][5].

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of pharmacological compounds like this compound. Below are representative protocols for key experiments.

Radioligand Binding Assay for Opioid Receptor Affinity

This assay determines the binding affinity (Kᵢ) of this compound for opioid receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes or tissue homogenates expressing the opioid receptor of interest (e.g., rat brain homogenate).

-

Radioligand (e.g., [³H]Naltrindole for δ-receptors, [³H]DAMGO for μ-receptors, [³H]U-69593 for κ-receptors).

-

This compound stock solution.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes/tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of this compound or vehicle.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of a ligand to stimulate G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. For an antagonist like Naltriben, this assay is used to measure its ability to block agonist-stimulated [³⁵S]GTPγS binding.

Materials:

-

Cell membranes expressing the δ-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

A δ-opioid receptor agonist (e.g., DPDPE or SNC80).

-

This compound stock solution.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Pre-incubate cell membranes with varying concentrations of this compound or vehicle.

-

Add a fixed concentration of the δ-opioid agonist to stimulate the receptors.

-

Initiate the binding reaction by adding [³⁵S]GTPγS and a fixed concentration of GDP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

Determine the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate its IC₅₀ value.

cAMP Inhibition Assay for Functional Antagonism

This assay measures the functional consequence of δ-opioid receptor activation, which is the inhibition of adenylyl cyclase activity and subsequent reduction in intracellular cyclic AMP (cAMP) levels. Naltriben's antagonist activity is determined by its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

-

Whole cells expressing the δ-opioid receptor (e.g., CHO or HEK293 cells).

-

A δ-opioid receptor agonist.

-

This compound stock solution.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of the δ-opioid agonist in the presence of forskolin and IBMX. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the agonist more readily detectable.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Determine the concentration-dependent reversal by this compound of the agonist-induced inhibition of cAMP production. From this data, a pA₂ value can be determined using Schild analysis.

Mandatory Visualizations

Delta-Opioid Receptor Signaling Pathway Antagonized by this compound

Caption: this compound competitively antagonizes the δ-opioid receptor signaling pathway.

Experimental Workflow for Determining Naltriben's Antagonist Potency (cAMP Assay)

Caption: A streamlined workflow for assessing this compound's antagonist activity.

Conclusion

This compound is a cornerstone pharmacological tool for the in vitro investigation of the δ-opioid receptor system. Its high affinity and selectivity, as determined by radioligand binding assays, and its potent antagonist activity, confirmed through functional assays such as GTPγS binding and cAMP inhibition, are well-documented. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to effectively utilize and understand the in vitro characteristics of this compound in their studies of opioid pharmacology.

References

- 1. [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naltriben - Wikipedia [en.wikipedia.org]

- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Naltriben Mesylate: A Technical Guide to its Opioid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltriben (B52518), a potent and selective antagonist for the delta-opioid receptor, is a critical tool in pharmacological research.[1] Its utility extends to differentiating between delta-opioid receptor subtypes, contributing significantly to our understanding of opioid pharmacology.[1] This technical guide provides an in-depth analysis of naltriben mesylate's binding affinity for the mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes. It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support researchers and professionals in drug development.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for opioid receptor subtypes is typically determined through radioligand binding assays, with the inhibition constant (Ki) serving as the primary metric for affinity. A lower Ki value indicates a higher binding affinity. The following table summarizes the available quantitative data for naltriben's binding affinity.

| Receptor Subtype | Ligand Displaced | Tissue/Cell Source | Ki (nM) | Reference |

| Mu (µ) | [3H]DAMGO | Rat Cortex Membranes | 19.79 ± 1.12 | [2] |

| Kappa-2 (κ2) | [3H]diprenorphine | Rat Cortex Membranes | 82.75 ± 6.32 | [2] |

| Delta (δ) | [3H]naltriben | Mouse Brain (in vivo) | - | [3] |

Experimental Protocols

The determination of binding affinities and functional activities of compounds like this compound relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4] Competition binding assays, a common type of radioligand binding assay, are used to determine the inhibition constant (Ki) of an unlabeled ligand (e.g., naltriben) by measuring its ability to displace a radiolabeled ligand with known affinity.

Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu, delta, or kappa opioid receptor.

-

Radioligands:

-

Mu: [3H]DAMGO

-

Delta: [3H]Naltrindole or [3H]DPDPE[4]

-

Kappa: [3H]U69,593

-

-

Unlabeled Ligand: this compound

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

Glass Fiber Filters

-

96-well Plates

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target opioid receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 5-10 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and binding buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., naloxone) to saturate all specific binding sites.

-

Competition Binding: Receptor membranes, radioligand, and increasing concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[4]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of naltriben that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

β-Arrestin Recruitment Assay

This assay is crucial for determining the functional selectivity of a ligand, indicating whether it promotes G-protein signaling, β-arrestin signaling, or both (a balanced agonist), or blocks these pathways (an antagonist).

Objective: To assess the ability of this compound to promote or inhibit β-arrestin recruitment to opioid receptors.

Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. The opioid receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive enzyme fragment. Upon ligand-induced recruitment of β-arrestin to the receptor, the two fragments combine to form an active enzyme, which generates a detectable signal (e.g., chemiluminescence).[5]

Materials:

-

Cell Line: HEK293 or CHO cells stably co-expressing the opioid receptor of interest fused to an enzyme fragment and β-arrestin fused to the complementary enzyme fragment.

-

Assay Buffer

-

Test Compound: this compound

-

Reference Agonist: (e.g., DAMGO for µ-opioid receptor)

-

Detection Reagents

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Cell Plating: Seed the engineered cells into the appropriate microplate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Compound Addition: Add the diluted compounds to the respective wells. For antagonist testing, pre-incubate the cells with naltriben before adding the reference agonist.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.[5]

-

Detection: Add the detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Plot the luminescence signal against the log of the compound concentration.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.

-

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). The binding of a ligand initiates a cascade of intracellular events.

G-Protein Signaling Pathway

Upon binding of an agonist, the opioid receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This activation involves the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit and the Gβγ dimer then dissociate and modulate the activity of downstream effectors. A primary downstream effect is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

β-Arrestin Signaling Pathway

Following agonist-induced activation and phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domains of the receptor. This recruitment serves two main purposes: it desensitizes the G-protein signaling by sterically hindering further G-protein coupling, and it can initiate a separate wave of signaling through β-arrestin-mediated pathways, which can be associated with some of the adverse effects of opioids.[8]

Conclusion

This compound is a highly selective delta-opioid receptor antagonist with a preference for the delta-2 subtype. Its binding affinity for delta receptors is significantly higher than for mu or kappa receptors. The experimental protocols outlined in this guide provide a framework for the consistent and accurate determination of its binding characteristics and functional effects. A thorough understanding of its interaction with opioid receptors, as detailed in the signaling pathway diagrams, is essential for its application in research and for the development of novel therapeutics with improved selectivity and side-effect profiles.

References

- 1. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Naltriben Mesylate: A Comprehensive Technical Guide for Researchers

This technical guide provides an in-depth overview of Naltriben (B52518) mesylate, a potent and selective delta-opioid receptor antagonist. It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. This document covers the chemical properties, mechanism of action, experimental protocols, and key signaling pathways associated with this compound.

Chemical and Physical Properties

Naltriben mesylate is a derivative of naltrindole (B39905) and is widely used in research to study the function and pharmacology of delta-opioid receptors, particularly the δ₂ subtype.[1] Its chemical and physical characteristics are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 122517-78-6 | [2][3] |

| Molecular Formula | C₂₆H₂₅NO₄・CH₃SO₃H | [3] |

| Molecular Weight | 511.59 g/mol | [3] |

| IUPAC Name | 17-(Cyclopropylmethyl)-6,7-didehydro-3,14β-dihydroxy-4,5α-epoxy-6,7-2',3'-benzo[b]furanomorphinan mesylate | [3] |

| Synonyms | Naltrindole benzofuran (B130515) mesylate, NTB, NIH 10924 | [2][3] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO (Dimethyl sulfoxide) | [2][3] |

| Purity | Typically ≥98% by HPLC | [3][4] |

| Storage | Desiccate at room temperature for short-term storage or at -20°C for long-term storage. | [3] |

Pharmacological Profile

Naltriben is a highly selective antagonist for the delta-opioid receptor (δ-OR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][5] Its primary mechanism of action is to block the binding of endogenous and exogenous agonists to the δ-OR, thereby inhibiting its downstream signaling.

2.1. Receptor Binding Affinity and Selectivity

Naltriben exhibits high affinity for δ-opioid receptors with significant selectivity over mu (μ)- and kappa (κ)-opioid receptors. This selectivity makes it an invaluable tool for differentiating the physiological and pathological roles of the δ-opioid system.[1] At higher concentrations, it may interact with other opioid receptors, acting as a κ-opioid agonist and a noncompetitive μ-opioid antagonist.[1][6]

| Receptor Subtype | Binding Affinity (Kᵢ) | Reference(s) |

| Delta (δ) | 0.013 nM | [2] |

| Mu (μ) | 12 - 19 nM | [2] |

| Kappa (κ) | 13 - 152 nM | [2] |

2.2. Functional Activity

Primarily classified as a competitive antagonist, Naltriben inhibits the signaling cascades initiated by δ-OR agonists. Interestingly, it has also been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, which can induce calcium influx.[2][7] This off-target activity should be considered when interpreting experimental results.

Signaling Pathways

As an antagonist of a Gαi/o-coupled receptor, Naltriben blocks two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway.[5] Agonist binding to the δ-OR typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the recruitment of β-arrestin, which mediates receptor desensitization and internalization.[5] Naltriben's blockade of the receptor prevents these downstream events.

Experimental Protocols

The following section details a standard methodology for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the δ-opioid receptor.

4.1. Objective

To quantify the binding affinity of this compound by measuring its ability to displace a known radiolabeled δ-OR ligand from its receptor in a competitive binding experiment.

4.2. Materials

-

Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human δ-opioid receptor.

-

Radioligand: [³H]-Naltrindole or another suitable δ-OR selective radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone or another suitable opioid receptor ligand at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, and scintillation cocktail.[8]

4.3. Methodology

-

Membrane Preparation: Homogenize cells expressing δ-OR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.

-

Total Binding: Add 150 µL of membrane homogenate, 50 µL of assay buffer, and 50 µL of [³H]-Naltrindole.

-

Non-specific Binding: Add 150 µL of membrane homogenate, 50 µL of high-concentration Naloxone, and 50 µL of [³H]-Naltrindole.

-

Competitive Binding: Add 150 µL of membrane homogenate, 50 µL of this compound at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M), and 50 µL of [³H]-Naltrindole.

-

-

Incubation: Incubate the plates for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.[8]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add the scintillation cocktail, and allow them to equilibrate overnight. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[8]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Logical Relationships and Selectivity

The utility of this compound in research stems from its high selectivity for the δ-opioid receptor over other opioid receptor types. This relationship is crucial for isolating and studying δ-OR-specific functions.

References

- 1. Naltriben - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound supplier |CAS: 122517-78-6 (free base: 111555-58-9) |δ2 opioid receptor antagonist | AOBIOUS [aobious.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Naltriben Mesylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltriben (B52518) mesylate is a highly selective antagonist for the delta (δ)-opioid receptor, demonstrating a preference for the δ₂ subtype.[1][2][3] This attribute has established it as a valuable pharmacological tool in the scientific community for differentiating between δ-opioid receptor subtypes and investigating their physiological roles.[3][4] Beyond its well-documented effects on the opioid system, recent research has unveiled a novel activity of naltriben as a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a ubiquitously expressed ion channel with diverse physiological functions.[1][5] This dual activity makes Naltriben mesylate a compound of significant interest for research in neuroscience, oncology, and beyond.

This in-depth technical guide provides a comprehensive review of the scientific literature on this compound. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its pharmacological properties, experimental applications, and the signaling pathways it modulates. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key molecular interactions and experimental workflows.

Core Pharmacological Profile

This compound's primary pharmacological identity is that of a potent and selective δ-opioid receptor antagonist.[2][3] However, its activity is not limited to this single target. At higher concentrations, it can exhibit agonist activity at the kappa (κ)-opioid receptor and function as a noncompetitive antagonist at the mu (μ)-opioid receptor.[4][6] Furthermore, it is a recognized activator of the TRPM7 ion channel.[1][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in the scientific literature, providing a comparative overview of its binding affinities and functional potencies across its primary molecular targets.

Table 1: Opioid Receptor Binding Affinities of Naltriben

| Receptor Subtype | Reported Kᵢ (nM) | Cell/Tissue Type | Species | Reference(s) |

| δ-Opioid | 0.013 | CHO-DG44 cells (mouse receptor) | Mouse | [1] |

| δ-Opioid | 0.013 | - | - | [2] |

| μ-Opioid | 12 | COS-7 cells (rat receptor) | Rat | [1] |

| μ-Opioid | 19 | - | - | [2] |

| μ-Opioid | 19.79 ± 1.12 | Rat cortex membranes | Rat | [6] |

| κ-Opioid | 13 | PC12 cells (mouse receptor) | Mouse | [1] |

| κ-Opioid | 152 | - | - | [2] |

| κ₂-Opioid | 82.75 ± 6.32 | Rat cortex membranes | Rat | [6] |

Table 2: Functional Activity of Naltriben at TRPM7

| Activity | Reported EC₅₀ (µM) | Cell Type | Effect Measured | Reference(s) |

| Activator | 20.7 | HEK293 cells (mouse TRPM7) | Calcium Influx | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound, offering a practical guide for researchers looking to replicate or build upon existing work.

Radioligand Binding Assay for δ-Opioid Receptor Affinity

This protocol outlines the determination of Naltriben's binding affinity for δ-opioid receptors using the radiolabeled antagonist [³H]naltrindole.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of Naltriben for the δ-opioid receptor.

Materials:

-

Rat brain tissue

-

[³H]naltrindole (specific activity ~30.5 Ci/mmol)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh ice-cold lysis buffer, and repeat the homogenization and centrifugation steps two to three more times to wash the membranes.

-

Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine varying concentrations of unlabeled this compound, a fixed concentration of [³H]naltrindole (typically at or below its Kₔ, e.g., 30 pM), and the prepared brain membrane suspension.

-

For total binding, omit the unlabeled Naltriben. For non-specific binding, include a high concentration of a non-radiolabeled δ-opioid ligand (e.g., unlabeled naltrindole (B39905) at 1 µM).

-

Incubate the mixture at 25°C for 90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Naltriben concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Currents

This protocol describes the measurement of TRPM7-like currents in cultured cells in response to Naltriben application.

Objective: To characterize the effect of Naltriben on TRPM7 channel activity.

Materials:

-

Cultured cells expressing TRPM7 (e.g., U87 glioblastoma cells or HEK293 cells overexpressing TRPM7)

-

Patch-clamp rig with an amplifier (e.g., Axopatch 700B) and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

Intracellular solution (e.g., containing in mM: 140 Cs-gluconate, 10 HEPES, 5 EGTA, 1 MgCl₂, 2 ATP, 0.3 GTP, pH 7.2 with CsOH)

-

This compound stock solution

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips suitable for microscopy and allow them to adhere.

-

-

Pipette Fabrication and Filling:

-

Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Fill the pipette with the intracellular solution and mount it on the headstage of the micromanipulator.

-

-

Recording:

-

Establish a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a voltage ramp protocol (e.g., 400 ms (B15284909) ramp from -100 mV to +100 mV every 5 seconds) to elicit TRPM7-like currents.

-

Record baseline currents in the extracellular solution.

-

Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 50 µM) and record the changes in current.

-

Wash out the Naltriben with the control extracellular solution to observe reversibility.

-

-

Data Analysis:

-

Measure the current amplitude at specific voltages (e.g., +80 mV and -80 mV) before, during, and after Naltriben application.

-

Construct current-voltage (I-V) relationship plots to visualize the effect of Naltriben on the current characteristics.

-

Signaling Pathways and Molecular Interactions

This compound's engagement with its molecular targets initiates downstream signaling cascades that influence a variety of cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

δ-Opioid Receptor Signaling

Antagonism of the δ-opioid receptor by Naltriben blocks the canonical Gαi/o-coupled signaling pathway, thereby preventing the inhibition of adenylyl cyclase and the modulation of ion channels typically induced by endogenous or exogenous δ-opioid agonists. This can indirectly influence downstream pathways such as the MAPK/ERK cascade.

References

- 1. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. Competitive displacement binding assay on rat brain sections and using a beta-imager: application to mu-opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorylation of CREB and Mechanical Hyperalgesia Is Reversed by Blockade of the cAMP Pathway in a Time-Dependent Manner after Repeated Intramuscular Acid Injections - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Naltriben Mesylate: In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract